3,5-Dibromosalicylaldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromosalicylaldoxime is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is derived from 3,5-dibromosalicylaldehyde and is characterized by the presence of bromine atoms and an oxime group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromosalicylaldoxime typically involves the reaction of 3,5-dibromosalicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromosalicylaldoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromosalicylaldoxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromosalicylaldoxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the bromine atoms contribute to the compound’s reactivity, enabling it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromosalicylaldehyde
- 2-Hydroxy-3,5-dibromobenzaldehyde
- 3,5-Dibromo-4-hydroxybenzaldehyde oxime
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research .
Properties
CAS No. |
21386-43-6 |
---|---|
Molecular Formula |
C7H5Br2NO2 |
Molecular Weight |
294.93 g/mol |
IUPAC Name |
2,4-dibromo-6-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3- |
InChI Key |
LRNICNSWROUZCF-KMKOMSMNSA-N |
SMILES |
C1=C(C=C(C(=C1C=NO)O)Br)Br |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N\O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C=NO)O)Br)Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.